molecular formula C7H4BrFN2S B12840310 5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione

5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione

Cat. No.: B12840310
M. Wt: 247.09 g/mol
InChI Key: NFAXHYQXZCJGEU-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with carbon disulfide in the presence of a base, followed by cyclization with a suitable reagent to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The bromine and fluorine substitutions enhance its binding affinity and specificity, making it a potent compound in various biological assays .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroaniline: A precursor in the synthesis of the target compound.

    5-Bromo-1,3-dihydro-2H-benzo[d]imidazole-2-thione: Lacks the fluorine substitution.

    4-Fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione: Lacks the bromine substitution.

Uniqueness

5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

5-bromo-4-fluoro-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-3-1-2-4-6(5(3)9)11-7(12)10-4/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAXHYQXZCJGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=S)N2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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